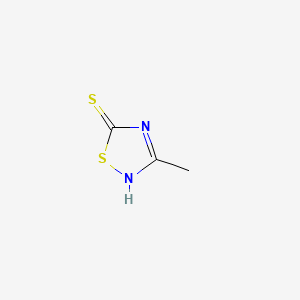

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-

Description

Historical Trajectory of 1,2,4-Thiadiazole (B1232254) Derivatives Research

The journey into the world of thiadiazoles began in the late 19th century, with the first description of a 1,3,4-thiadiazole (B1197879) in 1882. nih.gov The exploration of the 1,2,4-thiadiazole isomer system followed, becoming a significant area of heterocyclic chemistry.

The first synthesis of the parent 1,2,4-thiadiazole ring and its simple derivatives marked the beginning of understanding this heterocyclic system. Early methods focused on the cyclization of pre-formed fragments containing the necessary nitrogen, carbon, and sulfur atoms. nih.gov For instance, the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) was first reported in 1954, typically involving the reaction of an N-haloacetamidine with a metal thiocyanate (B1210189). mdpi.com The structural confirmation of these compounds was initially based on classical chemical degradation and later, more definitively, by spectroscopic methods and X-ray crystallography. nih.govresearchgate.net These studies confirmed the planar, aromatic nature of the thiadiazole ring and established the precise bond lengths and angles, such as those determined for 5-amino-3-methyl-1,2,4-thiadiazole. researchgate.net

Research methodologies for studying thiadiazoles have evolved significantly. Initially, synthesis relied on harsh conditions and often resulted in low yields. Modern synthetic chemistry now employs a wide array of techniques, including metal-catalyzed cross-coupling reactions, multi-component reactions, and environmentally benign methods to create diverse libraries of thiadiazole derivatives. mdpi.comorganic-chemistry.org For example, transition-metal-free methods for producing 3,5-disubstituted 1,2,4-thiadiazoles have been developed, offering high efficiency and good functional group tolerance. nih.govchemicalbook.com

Characterization techniques have also advanced. While early structural data came from melting points and elemental analysis, the routine use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry is now standard. mdpi.com Single-crystal X-ray diffraction provides unambiguous proof of molecular structure and stereochemistry. nih.govmdpi.com Computational methods, such as Density Functional Theory (DFT), are now used to study the electronic properties, reactivity, and tautomeric stability of these molecules. isres.org

Significance of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- within Heterocyclic Chemistry

The significance of this specific compound lies in its unique structural features and its potential as a building block for more complex molecules. It combines the stable 1,2,4-thiadiazole ring with a reactive thione/thiol group.

The 1,2,4-thiadiazole ring is an electron-deficient aromatic system. chemicalbook.com This property is due to the presence of two electronegative nitrogen atoms. The ring is relatively stable to acids and oxidizing agents. nih.gov A key feature of 5-substituted mercapto-thiadiazoles is the existence of thione-thiol tautomerism, where the proton can reside on the exocyclic sulfur atom (thiol form) or on a ring nitrogen atom (thione form). researchgate.netisres.org The thione form is often the preferred tautomer in the solid state. nih.gov

Table 1: Computed Properties of Selected 3-Methyl-1,2,4-Thiadiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-Methyl-1,2,4-thiadiazole-5(2H)-thione | C₃H₄N₂S₂ | 132.21 | 36988-21-3 nih.gov |

| 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid | C₄H₄N₂O₂S | 144.15 | 859536-45-1 mdpi.com |

| 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) | C₄H₆N₄OS | 158.18 | 1375066-73-1 google.com |

| 5-Amino-3-methyl-1,2,4-thiadiazole | C₃H₅N₃S | 115.16 | 2556-59-4 researchgate.net |

The 1,2,4-thiadiazole ring system is a valuable scaffold in the synthesis of new chemical entities, particularly for pharmaceutical applications. nih.govmdpi.com Derivatives of this ring have been investigated for a wide range of biological activities. researchgate.net

The title compound, with its reactive thiol group, is a versatile intermediate. The thiol can be easily alkylated to introduce a variety of side chains, creating libraries of new compounds for screening. google.com For example, the related compound 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) is functionalized through its thiol group to create new ligands and potential bioactive molecules. google.com Similarly, closely related structures like 3-methyl-1,2,4-thiadiazole-5-carbohydrazide serve as key intermediates in the synthesis of important pharmaceutical compounds such as fezolinetant. nih.gov This highlights the potential of the 3-methyl-1,2,4-thiadiazole core as a foundational element in drug discovery.

Overview of Current Research Gaps and Future Directions in 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- Studies

A significant research gap exists specifically for 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- . While its parent class of 1,2,4-thiadiazoles is well-documented, this particular derivative has received limited specific attention in the scientific literature. Much of the available data is inferred from studies on closely related analogues.

Future research should focus on several key areas:

Optimized Synthesis: Developing and reporting a robust, scalable, and high-yield synthesis specifically for this compound would be a valuable contribution.

Full Characterization: A comprehensive structural and physicochemical characterization is needed. This includes detailed NMR and IR spectroscopic analysis, and crucially, a single-crystal X-ray diffraction study to definitively determine its solid-state structure and resolve the thione-thiol tautomerism.

Reactivity Studies: A systematic investigation of the reactivity of both the heterocyclic ring and the exocyclic thione/thiol group would unlock its potential as a synthetic intermediate.

Biological Screening: Given the wide range of biological activities reported for other 1,2,4-thiadiazole derivatives, this compound and its derivatives should be screened for potential applications, for instance, as antimicrobial, anticancer, or anti-inflammatory agents. nih.gov

By addressing these gaps, the scientific community can fully elucidate the properties of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- and integrate it into the broader landscape of heterocyclic chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-1,2,4-thiadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHZWABVAIGWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)SN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190481 | |

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36988-21-3 | |

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036988213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1,2,4 Thiadiazole 5 2h Thione, 3 Methyl and Its Analogues

Methodologies for the Construction of the 1,2,4-Thiadiazole (B1232254) Coreresearchgate.netrsc.org

The synthesis of the 1,2,4-thiadiazole ring system is a cornerstone of heterocyclic chemistry, with various methods developed to achieve this stable, aromatic structure. isres.org These strategies often rely on the formation of key nitrogen-sulfur bonds through cyclization reactions, utilizing a range of precursors and reaction conditions. researchgate.netisres.org

Cyclization Reactions in the Synthesis of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-researchgate.net

The formation of the 1,2,4-thiadiazole core is predominantly achieved through oxidative cyclization pathways. A common and effective approach involves the oxidation of thioamides. researchgate.net This process can be initiated by a variety of oxidizing agents, including hydrogen peroxide, halogens, or thionyl chloride, to facilitate the intramolecular S-N bond formation that defines the ring structure. researchgate.net

Another significant strategy is the reaction of amidines with sulfur-containing reagents. For instance, the base-mediated tandem thioacylation of amidines with dithioesters or isothiocyanates can produce thioacylamidine intermediates, which then undergo in situ intramolecular dehydrogenative N-S bond formation to yield the 1,2,4-thiadiazole ring. organic-chemistry.org Furthermore, methods using elemental sulfur in the presence of an oxidant like air provide a direct route to these heterocycles. organic-chemistry.org Iodine-mediated oxidative cyclization of imidoyl thioureas in aqueous media represents an environmentally benign alternative, promoting both C-N and N-S bond formations. rsc.orgorganic-chemistry.org

A specific route to a related precursor, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067), involves the reaction of acetamidine (B91507) with reagents like bromine and a thiocyanate (B1210189) source, highlighting a targeted approach to installing the 3-methyl group. google.comgoogle.com

Table 1: Overview of Cyclization Strategies for 1,2,4-Thiadiazole Synthesis

| Method | Precursors | Reagents/Conditions | Key Features |

| Oxidative Dimerization | Thioamides | Oxidizing agents (H₂O₂, halogens) | Common, versatile approach. researchgate.net |

| Tandem Thioacylation | Amidines, Dithioesters | Base (e.g., Cs₂CO₃), DMF | Metal-free, in situ formation. organic-chemistry.org |

| Oxidative Cyclization | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, short reaction times. rsc.org |

| Iodine-Mediated Cyclization | Isothiocyanates | I₂, Water | Environmentally benign, scalable. rsc.orgorganic-chemistry.org |

Precursor Design and Optimization for 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- Synthesisresearchgate.netacs.org

The design and selection of appropriate precursors are critical for the efficient synthesis of the target compound. The structure of the final 3-methyl-1,2,4-thiadiazole-5(2H)-thione is directly dictated by the functional groups present in the starting materials.

For the synthesis of the 1,2,4-thiadiazole ring, precursors such as thioamides, amidines, and thiosemicarbazides are commonly employed. researchgate.netnanobioletters.comnih.gov The choice of an N-substituted thioamide or an imidoyl thiourea, for example, can be tailored to introduce specific substituents onto the thiadiazole core. rsc.orgacs.org To achieve the "3-methyl" substitution specifically, precursors containing a pre-installed methyl group are required. Acetamidine and its salts are ideal starting materials for this purpose, as they directly provide the necessary structural element for the C3 position of the thiadiazole ring. google.comgoogle.com

Optimization of the synthesis often involves modifying the precursors to enhance reactivity or solubility. For example, converting a carboxylic acid to an amidine or a thioamide is a common preparatory step to enable participation in the key cyclization reactions. researchgate.netnih.gov

Functionalization and Derivatization Approaches for the 5(2H)-thione Moietyresearchgate.netnih.gov

The 5(2H)-thione group is a reactive handle that allows for extensive functionalization of the 1,2,4-thiadiazole ring. This moiety exists in tautomeric equilibrium with its corresponding thiol form, 3-methyl-1,2,4-thiadiazole-5-thiol, although quantum chemical calculations on related systems suggest the thione form is generally predominant. researchgate.net This reactivity is key to creating a diverse library of derivatives.

Selective Modification of the Thione Group in this compoundnanobioletters.com

The sulfur atom of the thione group is a soft nucleophile, making it the primary site for electrophilic attack. Selective modification typically involves S-alkylation or S-acylation reactions. For instance, reacting the thione with alkyl halides in the presence of a base leads to the formation of 5-(alkylthio)-1,2,4-thiadiazole derivatives. nih.gov This selective S-alkylation is a robust method for introducing a variety of functional groups. A study on the related 1,3,4-thiadiazole (B1197879) system demonstrated that reacting a thione with N-(aryl)-2-chloroacetamide in the presence of potassium carbonate resulted in exclusive S-alkylation, forming a thioether linkage. nih.gov

Regioselective Alkylation and Acylation Strategiesnanobioletters.com

While the exocyclic sulfur of the thione is the most common site of alkylation, the regioselectivity can be influenced by reaction conditions and the nature of the electrophile. The heterocyclic nitrogen atoms also possess nucleophilic character. However, in the case of 1,2,4-thiadiazole-5(2H)-thiones, S-alkylation is generally favored over N-alkylation under standard basic conditions. nih.gov

Studies on the alkylation of similar heterocyclic thiones, such as 1,2,4-triazole-3-thiones, have shown that while N-alkylation is possible, S-alkylation is often the kinetically preferred pathway. nih.gov The choice of base and solvent can play a crucial role in directing the regioselectivity. For instance, using a strong base in a polar aprotic solvent typically promotes S-alkylation. Acylation reactions with acyl halides or anhydrides also proceed regioselectively at the sulfur atom to yield S-acyl derivatives, which can serve as activated intermediates for further transformations.

Green Chemistry Principles in the Synthesis of this compoundnanobioletters.combohrium.com

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of 1,2,4-thiadiazoles has benefited significantly from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. nanobioletters.comresearchgate.net

Several green strategies have been developed for constructing the 1,2,4-thiadiazole core. mdpi.com These include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nanobioletters.comingentaconnect.com

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a key aspect of green synthesis. mdpi.com Iodine-mediated oxidative cyclizations have been successfully performed in aqueous media, eliminating the need for volatile organic compounds. rsc.org

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is highly desirable. Many modern methods for 1,2,4-thiadiazole synthesis, such as those mediated by iodine or hydrogen peroxide, operate under metal-free conditions. researchgate.netrsc.orgmdpi.com Some protocols are entirely catalyst-free, relying on base mediation or thermal conditions to drive the reaction. organic-chemistry.org

Table 2: Green Synthetic Approaches for 1,2,4-Thiadiazoles

| Green Principle | Method/Technique | Example | Advantages |

| Energy Efficiency | Microwave Irradiation | Synthesis from thiosemicarbazide | Reduced reaction time, improved yields. nanobioletters.comingentaconnect.com |

| Safer Solvents | Reaction in Water | I₂-mediated synthesis from isothiocyanates | Non-toxic, non-flammable solvent. rsc.orgorganic-chemistry.org |

| Safer Solvents | Reaction in Ethanol | H₂O₂-mediated synthesis from thiourea | Biodegradable solvent, clean by-products. mdpi.com |

| Catalysis | Metal-Free Conditions | PIFA-mediated cyclization of imidoyl thioureas | Avoids toxic heavy metals. rsc.org |

Solvent-Free and Catalytic Approaches

The development of green synthetic methodologies for 1,2,4-thiadiazole scaffolds aims to overcome the limitations of conventional synthesis, such as harsh reaction conditions, hazardous reagents, and prolonged reaction times. dntb.gov.uabohrium.com Catalytic and solvent-free approaches are at the forefront of this shift, offering pathways to these valuable heterocycles with improved efficiency and reduced environmental impact. dntb.gov.ua

A variety of catalytic systems have been successfully employed for the synthesis of the 1,2,4-thiadiazole core. These include metal-free approaches, the use of heterogeneous catalysts, and transition-metal catalysis. dntb.gov.ua For instance, the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles has been achieved through an efficient intramolecular oxidative S-N bond formation mediated by the hypervalent iodine(III) reagent, phenyliodine(III) bis(trifluoroacetate) (PIFA). rsc.orgorganic-chemistry.org This metal-free method is noted for its broad substrate scope, very short reaction times, and excellent yields. rsc.orgorganic-chemistry.org

Copper-catalyzed reactions have also emerged as a powerful tool. In one example, a one-pot synthesis of a 3-amino-5-acyl-1,2,4-thiadiazole core was developed using a copper(II) catalyst (1 mol%) with air as the benign oxidant. rsc.org Similarly, palladium catalysts are crucial for producing key intermediates for more complex 1,2,4-thiadiazole derivatives. The alkoxycarbonylation of 5-halo-3-methyl-1,2,4-thiadiazole, a critical step for introducing functionality at the 5-position, is performed using palladium catalysts like Pd(OAc)₂ with an organophosphorus ligand such as Xantphos, or bis(triphenylphosphine)palladium (B8599230) chloride. google.comgoogle.com

Furthermore, greener approaches utilize readily available and less toxic reagents. An electro-oxidative method for intramolecular N-S bond formation allows for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazole derivatives under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org Another innovative strategy employs elemental sulfur with air as the green oxidant, promoted by sodium carbonate, which results in water as the only byproduct. organic-chemistry.org Base-promoted or base-mediated syntheses, for example using sodium hydride in DMF, facilitate the intramolecular dehydrogenative N-S bond formation to yield unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles. acs.org

Table 1: Overview of Catalytic Approaches for 1,2,4-Thiadiazole Synthesis

| Catalytic System | Reagents/Conditions | Type of 1,2,4-Thiadiazole Product | Key Advantages | Citations |

|---|---|---|---|---|

| Metal-Free (Hypervalent Iodine) | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 3-substituted-5-arylamino | Short reaction times, excellent yields, metal-free. | rsc.org, organic-chemistry.org |

| Copper(II) Catalysis | Cu(II) catalyst (1 mol%), Air | 3-amino-5-acyl | One-pot synthesis, uses air as a green oxidant. | rsc.org |

| Palladium Catalysis | Pd(OAc)₂, Xantphos, CO, Base | 3-methyl-1,2,4-thiadiazole-5-carboxylate ester | Essential for C-5 functionalization, scalable. | google.com, google.com |

| Electro-oxidative | Catalyst- and oxidant-free, Room Temp. | 3-substituted 5-amino | Avoids chemical oxidants, mild conditions. | organic-chemistry.org |

| Base-Promoted | Sodium Carbonate, Elemental Sulfur, Air | 5-amino | Low cost, low toxicity, water as byproduct. | organic-chemistry.org |

| Base-Mediated | Sodium Hydride, DMF | Unsymmetrically 3,5-disubstituted | Forms N-S bond without external oxidant. | acs.org |

Atom Economy and Sustainability Metrics for 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to minimize environmental impact. mdpi.com Key metrics are used to quantify the "greenness" of a chemical process, with Process Mass Intensity (PMI) being a widely adopted standard in the pharmaceutical industry. acs.orgacsgcipr.orgresearchgate.net PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final active pharmaceutical ingredient (API) produced. acsgcipr.orgresearchgate.net A lower PMI value indicates a more sustainable and efficient process. acsgcipr.org

The atom economy, a concept introduced by Barry Trost, is another fundamental metric that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the final product. mygreenlab.orgprimescholars.com Syntheses with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate fewer byproducts. primescholars.com

For the synthesis of 3-methyl-1,2,4-thiadiazole-5(2H)-thione and its analogues, several strategies can significantly improve these sustainability metrics:

Use of Greener Oxidants: Employing molecular oxygen (from the air) as the terminal oxidant is highly atom-economical, as the primary byproduct is water. organic-chemistry.orgrsc.org This contrasts sharply with traditional methods that use stoichiometric heavy-metal oxidants or other reagents that generate significant waste.

Catalyst-Free and Metal-Free Conditions: Electro-oxidative syntheses that avoid both catalysts and chemical oxidants represent a significant step towards greener chemistry, reducing both waste and concerns over metal contamination in the final product. organic-chemistry.org

Avoiding Hazardous Reagents: There is a clear need to move away from hazardous and difficult-to-source reagents. For instance, replacing reagents like chlorocarbonylsulfenyl chloride and methylcyanoformate, which lead to sulfur impurities and low yields, with safer, more robust, and scalable alternatives like palladium-catalyzed carbonylation improves both the safety and efficiency of the synthesis for key intermediates. google.com

The goal is to design synthetic routes where the PMI is minimized by reducing solvent usage, eliminating wasteful reagents, and maximizing the incorporation of reactant atoms into the final product. researchgate.net

Table 2: Factors Influencing Sustainability Metrics in 1,2,4-Thiadiazole Synthesis

| Strategy | Impact on Sustainability | Rationale | Citations |

|---|---|---|---|

| One-Pot Synthesis | Improves PMI | Reduces solvent use for workups and purifications. | acs.org, rsc.org |

| Use of Air as Oxidant | Improves Atom Economy & PMI | Forms water as a benign byproduct, avoiding wasteful reagents. | organic-chemistry.org, rsc.org |

| Electro-synthesis | Improves PMI | Eliminates the mass of chemical oxidants from the process input. | organic-chemistry.org |

| Avoiding Hazardous Reagents | Improves Safety & Efficiency | Prevents formation of problematic impurities and improves yield. | google.com |

| Catalytic vs. Stoichiometric Reagents | Improves Atom Economy & PMI | Catalytic amounts of reagents contribute minimally to the total mass compared to stoichiometric ones. | mdpi.com, rsc.org |

Flow Chemistry and Continuous Synthesis of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-

Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing. researchgate.net This approach is particularly beneficial for the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles, as it allows for enhanced control over reaction parameters, improved safety, and greater efficiency. researchgate.netdurham.ac.uk

A continuous flow process has been successfully developed for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles. durham.ac.ukworktribe.comnih.gov One of the key advantages of this method is the ability to safely handle hazardous reagents. For example, the versatile but hazardous trichloromethane sulfenylchloride can be generated and consumed in situ within the flow reactor, with any excess immediately quenched online. durham.ac.ukworktribe.com This minimizes operator exposure and eliminates the storage and handling of dangerous chemicals, while also preventing the release of malodorous and corrosive byproducts. durham.ac.uk

Using this flow methodology, gram-scale quantities of key building blocks, such as 5-chloro-3-phenyl-1,2,4-thiadiazole, have been safely and efficiently prepared. durham.ac.ukworktribe.com The output from the flow reactor can then be used directly for further functionalization, demonstrating the potential for telescoped multi-step syntheses. durham.ac.ukresearchgate.net

The benefits of applying flow chemistry to the synthesis of 1,2,4-thiadiazoles include:

Enhanced Safety: In situ generation and consumption of hazardous intermediates. durham.ac.uk

Increased Efficiency: Reduced reaction times and improved yields due to superior heat and mass transfer. researchgate.net

Scalability: Straightforward scaling from laboratory to industrial production by running the system for longer periods. durham.ac.uk

Reduced Waste: More efficient reactions and the potential for in-line purification can lead to a lower Process Mass Intensity (PMI). researchgate.net

Process Control: Precise control over temperature, pressure, and reaction time leads to higher product consistency and purity. researchgate.net

The development of continuous flow platforms is a significant step towards making the synthesis of 3-methyl-1,2,4-thiadiazole-5(2H)-thione and its analogues more sustainable, safer, and economically viable, particularly for industrial-scale manufacturing. researchgate.net

Mechanistic Investigations of 1,2,4 Thiadiazole 5 2h Thione, 3 Methyl Reactivity

Reaction Pathways Involving the 5(2H)-thione Group

The 5(2H)-thione group is the primary site of chemical reactivity in 1,2,4-thiadiazole-5(2H)-thione, 3-methyl-. Its chemical behavior is characterized by the dual potential for nucleophilic and electrophilic interactions, as well as a dynamic tautomeric equilibrium.

The exocyclic sulfur atom of the thione group is inherently nucleophilic due to the lone pairs of electrons. This nucleophilicity is central to many of its characteristic reactions. The compound exists in equilibrium with its tautomer, 5-mercapto-3-methyl-1,2,4-thiadiazole. The thiol form, particularly after deprotonation to the thiolate anion, is a potent nucleophile.

Studies on analogous mercapto-substituted thiadiazoles demonstrate that the sulfur atom readily partakes in nucleophilic substitution reactions. For instance, the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), an isomer of the tautomer of the title compound, with α,ω-dihaloalkanes proceeds via nucleophilic attack of the sulfur atom to yield S-alkylated products. mdpi.com This suggests that 3-methyl-1,2,4-thiadiazole-5(2H)-thione, likely reacting through its more nucleophilic thiolate tautomer in the presence of a base, would undergo similar S-alkylation with electrophiles like alkyl halides. uzhnu.edu.ua

The general scheme for this nucleophilic reaction is presented below:

Scheme 1: Representative S-alkylation reactionConversely, the sulfur atom can also be the site of electrophilic attack, particularly in oxidation reactions. Oxidative dimerization of thioamides, which are precursors to thiadiazoles, is a common method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles, proceeding through an N-S bond formation often mediated by oxidizing agents like iodine or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). acs.orgrsc.org This points to the susceptibility of the sulfur atom to electrophilic agents, leading to the formation of disulfide bridges or other oxidized species. The reaction of cysteine thiols with the N-S bond of the 1,2,4-thiadiazole (B1232254) ring, leading to ring-opening and formation of a disulfide bond, is a known mechanism for the inhibition of cysteine proteases by certain thiadiazole derivatives. researchgate.net

A critical aspect of the reactivity of 1,2,4-thiadiazole-5(2H)-thione, 3-methyl- is its existence in a tautomeric equilibrium with 5-mercapto-3-methyl-1,2,4-thiadiazole. This thione-thiol tautomerism is a common feature in many heterocyclic thiones and significantly influences their chemical and biological properties. isres.org

Table 1: Tautomeric Forms of 3-Methyl-1,2,4-thiadiazole-5-thiol/thione

| Tautomer | Structure | IUPAC Name |

|---|---|---|

| Thione Form | 3-methyl-1,2,4-thiadiazole-5(2H)-thione |

| Thiol Form | | 5-mercapto-3-methyl-1,2,4-thiadiazole |

Computational and experimental studies on related systems, such as 1,2,4-triazole-3-thiones, have shown that the thione form is generally the more stable tautomer in both the gas phase and in solution. nih.govias.ac.in The stability of the thione tautomer may be a factor in preventing spontaneous oxidation to disulfides. ias.ac.in However, the position of the equilibrium can be influenced by the solvent, pH, and temperature. jocpr.com For instance, in the presence of a base, the equilibrium shifts towards the thiolate anion, which is derived from the thiol form, thereby enhancing its nucleophilic reactivity for reactions like alkylation. uzhnu.edu.ua

Substituent Effects on Reactivity and Selectivity in 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- Systems

While specific studies on substituent effects for 1,2,4-thiadiazole-5(2H)-thione, 3-methyl- are not extensively documented, general principles of physical organic chemistry and data from related systems allow for predictions. The electronic properties of substituents on the thiadiazole ring can modulate the reactivity of the thione/thiol group and the ring itself.

The 1,2,4-thiadiazole ring is generally considered electron-deficient and relatively stable, showing low reactivity towards electrophilic substitution. isres.org The reactivity that is observed is typically nucleophilic substitution at the 5-position. isres.org

In the title compound, the methyl group at the C3 position (C3-methyl) is a weak electron-donating group. This group can influence the electron density of the heterocyclic ring and the exocyclic sulfur atom. A ¹³C NMR study on related 3,4-disubstituted-1,2,4-thiadiazole-5-ones showed that substituents on the ring exert characteristic effects on the chemical shifts of the ring carbons, indicating electronic influence across the system. researchgate.net

The reactivity can be significantly altered by introducing different substituents at the C3 position or on the ring nitrogen atoms.

| N2 or N4 | Aryl group with Electron-Withdrawing substituent | Minor indirect effect on sulfur nucleophilicity | Enhances electrophilic character of ring carbons |

Studies on other 1,2,4-thiadiazoles have shown that modifying substituents is a key strategy for tuning biological activity. For example, in a series of 3,5-diaryl-1,2,4-thiadiazoles, both electron-donating and electron-withdrawing groups on the aryl rings were tolerated in oxidative dimerization reactions, suggesting that steric effects can sometimes be more dominant than electronic effects in determining reaction outcomes. rsc.orgnih.gov

Kinetic Studies of Reactions Involving 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-

Specific kinetic data for reactions involving 1,2,4-thiadiazole-5(2H)-thione, 3-methyl- are scarce in the reviewed literature. However, kinetic analyses have been performed on related structures, often in the context of evaluating their biological activity.

For example, kinetic studies of urease inhibition by certain 1,2,4-triazole-5-thione derivatives have been conducted to determine their mechanism of action, such as whether they are competitive, non-competitive, or uncompetitive inhibitors. nih.gov Similarly, the inhibitory effect of 2-mercapto-5-methyl-1,3,4-thiadiazole (an isomer of the thiol tautomer) on the enzymatic synthesis of the antibiotic cefazolin (B47455) was studied, revealing it to be a competitive inhibitor. nih.gov This highlights that the thione/thiol group is crucial for interactions with biological targets, and the kinetics of these interactions are of significant interest.

A kinetic study of a reaction involving 1,2,4-thiadiazole-5(2H)-thione, 3-methyl-, such as its S-alkylation with an alkyl halide, would likely involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. Such a study could determine the reaction order, rate constant, and activation energy, providing deeper mechanistic insight into the nucleophilic character of the thione/thiol group.

Catalytic Roles and Transformations Mediated by 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-

There is no direct evidence in the searched literature of 1,2,4-thiadiazole-5(2H)-thione, 3-methyl- acting as a catalyst itself. However, the structural motif is important in mediating chemical transformations, often as a ligand or a key intermediate.

Thiadiazole derivatives are known to coordinate with metal ions through their nitrogen and sulfur atoms, and these complexes can possess catalytic activity. While not a catalyst, the related compound 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) serves as a crucial intermediate in the industrial synthesis of Fezolinetant, a selective antagonist of the NK-3 receptor. google.comnih.gov The synthesis of this intermediate from precursors like 5-halo-3-methyl-1,2,4-thiadiazole involves palladium-catalyzed alkoxycarbonylation, demonstrating the role of the thiadiazole scaffold in sophisticated chemical transformations. google.com

Furthermore, the thiol group in the tautomer 5-mercapto-3-methyl-1,2,4-thiadiazole suggests potential applications. Thiol-containing compounds can act as sulfur-transfer agents or participate as ligands in catalysis. The reactivity of the N-S bond in the 1,2,4-thiadiazole ring allows it to function as a "thiol-trapping agent," which is a key transformation in its mechanism of action as an inhibitor of cysteine-containing enzymes. researchgate.net This reactivity, while not catalytic, represents a significant transformation mediated by the thiadiazole core.

Computational and Theoretical Chemistry Studies of 1,2,4 Thiadiazole 5 2h Thione, 3 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the relative stabilities of different molecular forms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of 1,2,4-thiadiazole (B1232254), DFT calculations, often using the B3LYP functional, are employed to determine optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and other electronic parameters. scielo.brresearchgate.net These calculations are crucial for understanding the molecule's reactivity and potential applications, for instance, as electron transport materials. researchgate.net

Studies on related thiadiazole compounds have utilized DFT to analyze molecular structures and topologies. nih.gov For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT with B3LYP and M06-2X functionals was used to calculate the ground-state energy and optimize geometrical parameters like bond lengths and angles, which showed good agreement with experimental data. acs.org The planar nature of the thiadiazole ring is often confirmed by these calculations, with dihedral angles close to 0°. acs.org Furthermore, DFT is instrumental in studying the effects of different substituents on the electronic properties of the thiadiazole ring system. researchgate.net

Ab initio methods are another class of quantum chemical calculations that are crucial for studying the tautomeric equilibria in molecules like 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-. These calculations can predict the relative stabilities of different tautomers, such as the thione and thiol forms.

For related mercaptothiadiazoles, ab initio calculations have confirmed that the thione form is the predominant tautomer. researchgate.net The activation energies for the tautomeric equilibrium can also be calculated in different phases (gas-phase, aqueous solutions), providing insights into the favorability of these transformations. researchgate.net For instance, studies on 2,5-dimercapto-1,3,4-thiadiazol have used both DFT and ab initio MP2 methods to investigate thiol-thione tautomerism, revealing the most stable structures. researchgate.net In the case of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, theoretical studies using DFT and the CBS-QB3 method have been conducted to understand its isomerization reactions. jcchems.com

Molecular Dynamics Simulations of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. For derivatives of 1,3,4-thiadiazole (B1197879), MD simulations have been employed to evaluate the stability of protein-compound complexes, which is particularly relevant in drug design. nih.gov These simulations can provide insights into how a molecule like 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- might interact with biological targets over time.

Prediction of Spectroscopic Signatures and Conformational Analysis

Theoretical methods are invaluable for predicting spectroscopic properties and performing conformational analysis, which helps in the interpretation of experimental data.

Theoretical calculations can predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. For related thiadiazole compounds, DFT calculations at the B3LYP level have been used to compute vibrational frequencies, which are then compared with experimental spectra. researchgate.net Potential energy distribution (PED) analysis is often used to assign vibrational frequencies to specific molecular motions. researchgate.net

Theoretical UV-Vis spectra can be calculated using Time-Dependent DFT (TD-DFT) to predict electronic transitions. researchgate.net For instance, the UV absorption spectrum of a related benzimidazole derivative was recorded and compared with theoretical calculations. researchgate.net Such studies on new 1,3,4-thiadiazole compounds have shown that theoretical spectral data, obtained using methods like B3LYP/6-311++g(2d,2p), can be compared with experimental results to understand the relationship between electronic and spectral properties across different conformers. scielo.br

Theoretical calculations are also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For related triazole compounds, theoretical approaches have been used to calculate the ¹³C chemical shifts based on the magnetic shielding tensor values obtained from MPn and DFT methods. ufv.br These theoretical predictions are then compared with experimental NMR data to validate the proposed molecular structures and to investigate the presence of different tautomeric conformations in solution. ufv.br

In a study of 3,4-disubstituted-1,2,4-thiadiazole-5-ones, exceptionally good Hammett correlations of ¹³C NMR chemical shifts were obtained, demonstrating the utility of these theoretical predictions. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Theory for 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- Syntheses

Computational transition state theory serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions, providing insights into the energetics and structural evolution of reacting species from reactants to products. While specific computational studies on the synthesis of 3-methyl-1,2,4-thiadiazole-5(2H)-thione are not extensively documented in the literature, the principles of transition state theory can be applied to hypothesize and analyze potential reaction pathways. Such theoretical investigations are crucial for understanding the underlying factors that govern the formation of the 1,2,4-thiadiazole ring and for optimizing synthetic protocols.

The synthesis of 1,2,4-thiadiazole-5-thiones often proceeds through the cyclization of N-acylthiosemicarbazides or related intermediates. A plausible synthetic route to 3-methyl-1,2,4-thiadiazole-5(2H)-thione could involve the oxidative cyclization of a precursor such as N-acetylthiosemicarbazide. Computational transition state theory allows for the in-silico exploration of various possible cyclization mechanisms, including direct N-S bond formation or pathways involving intermediate species.

Through quantum chemical calculations, typically employing Density Functional Theory (DFT), the potential energy surface of the reaction can be mapped out. This mapping helps in identifying the stationary points, which include the reactants, products, intermediates, and, most importantly, the transition states. The transition state is a critical configuration along the reaction coordinate that corresponds to the highest potential energy barrier separating the reactants and products. The structure and energy of the transition state are paramount in determining the reaction rate.

A hypothetical computational study on the synthesis of 3-methyl-1,2,4-thiadiazole-5(2H)-thione would involve the following key steps:

Identification of Plausible Reaction Pathways: Based on established mechanisms for the synthesis of similar heterocyclic compounds, several potential pathways for the cyclization of the precursor would be proposed. These pathways may differ in the sequence of bond formation and breaking events.

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products for each proposed pathway would be optimized to find the lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.

Calculation of Activation Energies: The energy difference between the transition state and the reactants defines the activation energy (ΔE‡) for a particular reaction step. The pathway with the lowest activation energy is generally considered the most favorable.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

The data generated from such a computational investigation can be summarized in tables to compare the energetic profiles of different proposed mechanisms. For instance, a comparison of a concerted versus a stepwise mechanism for the cyclization step would be of significant interest.

| Reaction Step | Proposed Mechanism | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |

|---|---|---|---|

| N-S Bond Formation | Concerted Pathway | 25.8 | -15.2 |

| Stepwise Pathway (via Intermediate I) | 18.5 (TS1) | -5.7 (Intermediate I) | |

| Dehydration | - | 12.3 | -20.1 |

The hypothetical data in Table 1 illustrates how computational transition state theory could be used to discern the most likely reaction mechanism. In this example, the stepwise pathway for N-S bond formation exhibits a lower activation energy for its rate-determining step (TS1) compared to the concerted pathway, suggesting that the reaction is more likely to proceed through a distinct intermediate.

Furthermore, computational studies can provide detailed geometric parameters of the transition state structures, offering a deeper understanding of the bonding changes that occur during the reaction.

| Bond | Reactant Complex (Å) | Transition State (TS1) (Å) | Intermediate I (Å) |

|---|---|---|---|

| N-S | 3.10 | 2.15 | 1.85 |

| C-N | 1.35 | 1.38 | 1.42 |

| C=S | 1.68 | 1.72 | 1.75 |

The hypothetical data in Table 2 shows the elongation and formation of key bonds as the reaction progresses from the reactant complex, through the transition state, to the intermediate. Such detailed structural information at the transition state is experimentally inaccessible but can be readily obtained from computational studies, providing invaluable insights into the reaction mechanism.

Advanced Spectroscopic and Diffraction Based Characterization of 1,2,4 Thiadiazole 5 2h Thione, 3 Methyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including heterocyclic systems like 1,2,4-thiadiazoles. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For derivatives of 1,2,4-thiadiazole-5(2H)-thione, 3-methyl-, ¹H and ¹³C NMR are fundamental.

In ¹H NMR spectra of related thiadiazole thiones, the methyl group protons typically appear as a singlet, while protons on adjacent aromatic rings or other substituents show characteristic chemical shifts and coupling patterns. nih.govrsc.org Similarly, ¹³C NMR provides crucial data on the carbon skeleton. The carbon atoms within the thiadiazole ring, particularly the C=S (thione) and C=N carbons, exhibit distinct chemical shifts at lower fields (downfield), often in the range of 165–190 ppm, which is a key diagnostic feature for this class of compounds. mdpi.com Discrepancies in reported spectral data highlight the importance of careful, multi-technique verification. mdpi.com For instance, previously reported erroneous ¹³C NMR data for the closely related 5-amino-3-methyl-1,2,4-thiadiazole (B102305) were corrected upon re-examination, confirming the expected downfield shifts for the ring carbons. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1,3,4-Thiadiazole (B1197879) Derivatives This table presents typical chemical shift ranges observed for functional groups in thiadiazole derivatives, illustrating the data obtained from NMR analysis.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | 3.37 | 58.8 |

| -CH₂- (aliphatic) | 3.23 - 4.75 | 28.6 - 74.1 |

| Aromatic H | 7.24 - 7.49 | 127.7 - 144.7 |

| C=O | - | 168.4 - 193.4 |

| Thiadiazole Ring C | - | 158.2 - 168.7 |

| C=S (Thione) | - | 190.5 |

| Data compiled from studies on various 1,3,4-thiadiazole-2-thione derivatives. nih.gov |

While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This proton-detected experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds, helping to identify adjacent protons in a molecular fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (¹JCH coupling). youtube.comsdsu.edu It is invaluable for assigning the carbon signal for each specific proton in the molecule, effectively mapping the protonated carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments by showing correlations between, for example, the methyl protons and the carbons of the thiadiazole ring.

For 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-, an HMBC experiment would be critical to confirm the structure by showing a correlation between the methyl protons and the C3 carbon of the heterocyclic ring, as well as the C5 carbon.

Solid-State NMR (ssNMR) is a specialized technique used to study materials in their solid, crystalline phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing unique structural insights. For compounds like 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-, which can exist in different crystalline forms (polymorphs), ssNMR is a powerful tool for characterization.

The technique can distinguish between different polymorphs, which may have distinct crystal packing and intermolecular interactions. It is also sensitive to the local environment of each nucleus, allowing for the study of hydrogen bonding networks, which are known to be significant in the crystal structures of related amino-thiadiazoles. researchgate.net While specific ssNMR studies on 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- are not widely reported, the principles of the technique, combined with data from X-ray diffraction, would allow for a comprehensive analysis of its solid-state structure and dynamics.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For thiadiazole derivatives, electron impact (EI) mass spectrometry often reveals characteristic fragmentation pathways. A common initial fragmentation step for many substituted 1,2,3-thiadiazoles is the elimination of a stable nitrogen molecule (N₂) from the molecular ion. rsc.org Subsequent fragmentation then involves the loss of various substituents from the remaining thiirene (B1235720) radical cation. nih.govsapub.org The fragmentation of the heterocyclic ring itself provides diagnostic ions that confirm the core structure. sapub.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. The presence of sulfur in thiadiazoles makes isotopic analysis particularly informative. Sulfur has a prominent isotope, ³⁴S, which is approximately 4.4% as abundant as the main ³²S isotope. HRMS can resolve the M+2 peak corresponding to the ³⁴S isotope, further confirming the presence and number of sulfur atoms in the molecule. sapub.org

HRMS is routinely used to confirm the successful synthesis of thiadiazole derivatives by matching the experimentally measured mass with the theoretically calculated mass for the expected molecular formula. nih.govrsc.org

Table 2: Example of HRMS Data for Thiadiazole Derivatives This table showcases the precision of HRMS in confirming the elemental composition of complex molecules.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| Derivative A | C₁₀H₁₆N₅OS₄ | 350.0232 | 350.0230 |

| Derivative B | C₂₂H₂₄N₅O₃S₃ | 502.10358 | 502.10373 |

| Derivative C | C₂₁H₂₀BrN₅O₃S₃ | 565.99844 | 565.99799 |

| Data from HRMS (ESI) analysis of various thiadiazole and triazole derivatives. nih.govrsc.org |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis and the study of fragmentation mechanisms. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov

This method is exceptionally useful for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns. nih.gov Studies on related 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles have demonstrated that MS/MS can be used to observe gas-phase rearrangements. nih.gov For example, under certain conditions, protonated 1,2,3-triazoles can rearrange into the corresponding 1,2,3-thiadiazole (B1210528) structure in the gas phase, a process that can be tracked by analyzing the product ions at different stages (MS² and MS³). nih.gov These mechanistic studies provide deep insight into the intrinsic chemical properties and stability of the heterocyclic ring system.

X-ray Diffraction Studies of Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. mdpi.com

For the closely related compound 5-amino-3-methyl-1,2,4-thiadiazole, X-ray diffraction analysis confirmed the molecular structure and revealed an elaborate two-dimensional hydrogen-bonded network in the crystal lattice. mdpi.comresearchgate.net Such studies on thiadiazole thione derivatives often show that the heterocyclic ring is essentially planar. nih.gov The crystal structure of 3-methyl-5-methylsulfanyl-1,3,4-thiadiazole-2(3H)-thione, for instance, showed two independent, nearly planar molecules in the asymmetric unit. nih.gov

These diffraction studies are also crucial for understanding intermolecular interactions, such as hydrogen bonds (e.g., N-H···S) and weaker π-π or S···S interactions, which govern the packing of molecules in the crystal. nih.govnih.gov This information is vital for understanding the physical properties of the solid material and for studying polymorphism.

Table 3: Selected Crystallographic Data for a Related Thiadiazole Derivative (5-amino-3-methyl-1,2,4-thiadiazole) This table provides an example of the precise structural parameters obtained from X-ray diffraction.

| Parameter | Molecule 1 | Molecule 2 |

| Bond Length S(1)-C(5) (Å) | 1.761(2) | 1.755(2) |

| Bond Length S(1)-N(2) (Å) | 1.688(2) | 1.685(2) |

| Bond Length C(3)-N(2) (Å) | 1.306(3) | 1.309(3) |

| Bond Length C(3)-N(4) (Å) | 1.370(3) | 1.365(3) |

| Bond Length C(5)-N(4) (Å) | 1.320(3) | 1.322(3) |

| Angle N(2)-S(1)-C(5) (°) | 91.03(11) | 91.20(11) |

| Angle C(3)-N(2)-S(1) (°) | 111.45(16) | 111.46(16) |

| Angle N(4)-C(3)-N(2) (°) | 120.3(2) | 120.0(2) |

| Data from X-ray diffraction analysis of 5-amino-3-methyl-1,2,4-thiadiazole. researchgate.net |

Single Crystal X-ray Diffraction of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-5.3.2. Co-crystallization and Polymorphism Studies5.4. Advanced Vibrational Spectroscopy (Raman, FT-IR) for Intermolecular Interactions5.5. Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

Without dedicated studies on 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- , providing detailed research findings, data tables, and in-depth analysis for these advanced characterization techniques is not feasible.

Structure Activity Relationship Studies Sar in 1,2,4 Thiadiazole 5 2h Thione, 3 Methyl Systems

Mechanistic Basis of Biological Interactions (Non-Clinical Focus)

The biological effects of 1,2,4-thiadiazole (B1232254) derivatives are rooted in their specific molecular interactions with biological macromolecules. These interactions, which include enzyme inhibition and receptor binding, are dictated by the compound's structural and electronic features. The mesoionic nature of thiadiazoles allows them to cross cellular membranes and engage with biological targets through various non-covalent and covalent interactions. nih.govnih.gov The biological activity is often attributed to the strong aromaticity of the ring, which confers significant stability in vivo. nih.govrsc.org

While specific studies on 3-methyl-1,2,4-thiadiazole-5(2H)-thione are limited, the broader class of 1,2,4-thiadiazole derivatives is recognized for its distinctive mechanism of enzyme inhibition, particularly targeting enzymes with critical cysteine residues in their active sites. eurekaselect.com

The 1,2,4-thiadiazole ring acts as an electrophilic "warhead" or a thiol-trapping agent. eurekaselect.com The mechanism involves the nucleophilic attack of a cysteine thiol group from the enzyme on the electropositive sulfur atom of the N-S bond within the thiadiazole heterocycle. This reaction leads to the cleavage of the N-S bond and the formation of a covalent disulfide bond between the inhibitor and the enzyme, resulting in its inactivation. eurekaselect.com This mechanism has been observed in the inhibition of enzymes such as cathepsin B and transglutaminase. eurekaselect.com

Derivatives of the related 1,3,4-thiadiazole (B1197879) scaffold have been shown to inhibit a wide range of enzymes, including carbonic anhydrases (CAs), monoamine oxidases (MAOs), and various phosphatases, through mechanisms elucidated by experimental assays and docking studies. tandfonline.comd-nb.inforesearchgate.net For instance, certain fused thiadiazole systems act as potent inhibitors of nucleotide pyrophosphatases (NPPs) and alkaline phosphatases (APs). d-nb.info

The interaction of 1,2,4-thiadiazole analogues with cellular receptors is a key aspect of their biological function. These interactions are often highly specific and driven by a combination of forces including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov

A notable example involves a 1,2,4-thiadiazole derivative that functions as a potent and selective antagonist for the human adenosine (B11128) A3 receptor. nih.gov Molecular modeling studies revealed that the high affinity of this compound is due to a crucial hydrogen bond formed between the carbonyl group of the ligand and the side chain of glutamine residue Q167, located in an extracellular loop of the receptor. nih.gov This interaction was unique to the A3 subtype, explaining the compound's selectivity. The study also demonstrated that the 1,2,4-thiadiazole regioisomer was energetically more stable and favorable for binding compared to its 1,3,4-thiadiazole counterpart. nih.gov

In another study, replacing a methylthiazole group with a 1,2,4-thiadiazole ring in a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist unexpectedly conferred potent partial agonism at the PPARα receptor. nih.govacs.org This led to the development of a new class of dual PPARα/δ agonists, demonstrating how the 1,2,4-thiadiazole core can be used to modulate receptor selectivity and function. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR) for Predicting Mechanistic Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activities. researchgate.net These models are invaluable for predicting the efficacy of new derivatives and for understanding the structural features essential for activity. researchgate.netymerdigital.com

Although a specific QSAR model for 3-methyl-1,2,4-thiadiazole-5(2H)-thione was not found, studies on closely related structures provide significant insights. A QSAR study on 1,3,4-thiadiazole-2-thione derivatives as inhibitors of tumor-associated carbonic anhydrase IX (CA IX) yielded statistically robust models. tandfonline.comnih.gov The findings indicated that certain molecular descriptors were critical for inhibitory activity.

Key findings from the study on 1,3,4-thiadiazole-2-thione derivatives include:

Molecular Polarizability: This descriptor was found to be an unfavorable contributor, suggesting that lower polarizability might enhance activity. tandfonline.com

Structural Complexity: Increased branching, length, and complexity of the substituents on the heterocyclic ring were positively correlated with higher inhibitory activity. tandfonline.com

Hydrogen Bonding: The presence of a hydrogen atom on the benzylic carbon of a substituent was found to increase the CA IX inhibitory activity. tandfonline.com

Below is a table summarizing the types of descriptors often used in QSAR studies of thiadiazole derivatives.

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Describes the molecule's reactivity and ability to participate in polar interactions. imist.ma |

| Topological | Connectivity Indices, Kappa Shape Indices | Encodes information about molecular size, shape, and degree of branching. tandfonline.commdpi.com |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity (MR) | Relates to the compound's solubility, permeability, and steric properties. researchgate.netimist.ma |

| Quantum Chemical | Total Energy, Heat of Formation | Provides insight into the molecule's stability and electronic distribution. ymerdigital.comresearchgate.net |

These studies collectively show that a combination of electronic, steric, and hydrophobic properties governs the mechanistic efficacy of thiadiazole-based compounds. tandfonline.comymerdigital.com

Pharmacophore Modeling and Molecular Docking Studies of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- Derivatives

Pharmacophore modeling and molecular docking are computational techniques used to understand and predict how a ligand binds to a biological target. Pharmacophore models define the essential spatial arrangement of molecular features necessary for biological activity, while docking predicts the preferred orientation of a molecule within a target's active site. xjournals.com

Pharmacophore modeling of various thiadiazole derivatives has identified key features for activity. For a series of antihypertensive agents based on five-membered heterocycles including 1,3,4-thiadiazole, a probable pharmacophore was identified consisting of an aromatic ring, two hydrophobic areas, and a hydrogen bond acceptor projection. xjournals.com

Molecular docking studies have provided detailed insights into the binding modes of thiadiazole analogues with their targets.

Adenosine A3 Receptor: Docking of a potent 1,2,4-thiadiazole antagonist into a model of the human adenosine A3 receptor showed a clear hydrogen bonding interaction with residue Q167, which was absent in its less active 1,3,4-thiadiazole isomer. nih.gov This supported the experimental binding data and explained the observed structure-activity relationship at a molecular level. nih.gov

Aldose Reductase (AR) and α-Glucosidase (α-GLY): For a series of 1,3,4-thiadiazole derivatives designed as dual inhibitors for diabetes, docking studies confirmed that the most potent compounds established hydrogen bonds with key residues in the active sites of both AR (target protein 4JIR) and α-GLY (target protein 5NN8), mimicking the interactions of known inhibitors. nih.gov

Enzymatic Synthesis: Docking was also used to understand the reactivity differences in the enzymatic synthesis of 1,2,4-thiadiazoles, providing structural insights into substrate binding selectivity among different vanadium haloperoxidase biocatalysts. nih.gov

The table below summarizes findings from a representative molecular docking study on a 1,3,4-thiadiazole derivative with the Dihydrofolate Reductase (DHFR) enzyme, a common anticancer target. researchgate.net

| Interacting Amino Acid | Interaction Type | Distance (Å) |

| SER 61 | H-bond (Acceptor) | 2.98 |

| TYR 121 | H-bond (Acceptor) | 3.01 |

| LYS 34 | H-bond (Donor) | 2.87 |

| ARG 72 | Pi-Cation | 4.56 |

These studies highlight the importance of specific hydrogen bonds and hydrophobic interactions in the binding of thiadiazole derivatives to their respective biological targets. researchgate.netnih.gov

Design Principles for Modulating Mechanistic Activity of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-

The rational design of new bioactive molecules based on the 1,2,4-thiadiazole scaffold relies on established principles derived from SAR, QSAR, and computational studies. These principles guide the modification of the core structure to enhance potency, selectivity, and bioavailability. nih.govrsc.org

Scaffold Hopping and Isomeric Control: A key design strategy involves the strategic replacement of other heterocyclic rings with the 1,2,4-thiadiazole core. The transition from a methylthiazole to a 1,2,4-thiadiazole ring successfully converted a selective PPARδ agonist into a potent dual PPARα/δ agonist. nih.govacs.org This demonstrates that the 1,2,4-thiadiazole ring itself can introduce novel interactions and modulate receptor activity profiles. The choice between isomers is also critical, as the 1,2,4-thiadiazole scaffold can offer superior binding affinity and thermodynamic stability compared to the 1,3,4-isomer for certain targets. nih.gov

Substitution Pattern on Appended Rings: The nature and position of substituents on aromatic rings attached to the thiadiazole core are crucial for modulating activity. In a series of 1,2,4-thiadiazole-1,2,4-triazole anticancer agents, the presence of electron-donating groups on an attached phenyl ring led to significantly higher potency. nih.gov For example, a compound with a 3,4,5-trimethoxy substitution showed the highest activity against multiple cancer cell lines. nih.gov This contrasts with other series where electron-withdrawing groups might be favorable, highlighting the target-dependent nature of SAR.

Modulation of Physicochemical Properties: Properties such as lipophilicity (LogP), solubility, and permeability are critical for a molecule's ability to reach its target. nih.govrsc.org The design of 1,2,4-thiadiazole derivatives as neuroprotective agents involved a careful balance of these properties to ensure the potential to cross the blood-brain barrier. rsc.org QSAR studies often point to the importance of descriptors related to molecular size, shape, and polarity, which can be fine-tuned through synthetic modifications to optimize activity. tandfonline.comresearchgate.net

Introduction of Specific Functional Groups: The addition of functional groups capable of forming specific interactions, like hydrogen bonds, is a primary design principle. The activity of many thiadiazole derivatives relies on hydrogen bond donors and acceptors within their structure that can engage with key residues in an enzyme or receptor active site. nih.govnih.govnih.gov For instance, the amide functionality is often incorporated into thiadiazole derivatives to provide crucial hydrogen bonding points. nih.gov

Applications and Emerging Roles of 1,2,4 Thiadiazole 5 2h Thione, 3 Methyl in Scientific Domains Non Clinical

Material Science Applications

There is no specific information available detailing the application of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- in material science. Research in this area often involves related heterocyclic structures, but direct studies on this compound are not found in the search results.

No specific studies on the coordination chemistry or the formation of metal complexes involving 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- as a ligand were identified. While research exists on the metal-complexing capabilities of other thiadiazole isomers, such as 1,3,4-thiadiazole (B1197879) derivatives which bind to metals like Ni(II), Co(III), Zn(II), and Cu(II) through thiadiazole nitrogen atoms, equivalent research for the target compound is not available. researchgate.netmdpi.com

Detailed investigations into the self-assembly and supramolecular chemistry of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- are not present in the available literature. Studies on other isomers, for instance, have explored how non-bonding interactions (like S⋯S, C—H⋯π, and π–π stacking) drive the arrangement of molecules and the formation of stable three-dimensional structures. nih.gov However, a similar analysis for 3-methyl-1,2,4-thiadiazole-5(2H)-thione is not documented.

Information regarding the integration of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- into polymeric systems is not available. The search did not yield any studies describing its use as a monomer, additive, or functional group within polymer chains.

Agrochemical Research (Mechanistic Focus)

Derivatives of the 1,2,4-thiadiazole (B1232254) scaffold are recognized for their significant biological activities, which has led to their investigation in agrochemical research. While direct studies on 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- are limited, research on analogous structures provides insights into its potential mechanisms of action in plant growth regulation and as a fungicidal or pesticidal agent.

Thiadiazole derivatives have been noted for their role as plant activators. For instance, certain 1,2,3-thiadiazole (B1210528) compounds are known to induce systemic acquired resistance (SAR) in plants, a mechanism of broad-spectrum disease resistance. While the specific mechanism for 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- is not extensively documented, related 1,3,4-thiadiazole derivatives have been shown to influence plant health by enhancing photosynthetic activity and inducing stomatal closure to defend against viral invasion mdpi.com. It is plausible that 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- could operate through similar pathways, potentially by modulating plant hormonal signaling or activating defense-related genes. Further research is necessary to elucidate the precise molecular interactions responsible for its potential plant growth-regulating effects.

The 1,2,4-thiadiazole ring is a key component in a variety of compounds exhibiting fungicidal and pesticidal properties. The molecular-level activity of these compounds can be attributed to several mechanisms.

Fungicidal Activity: Derivatives of 1,2,3-thiadiazole have demonstrated broad-spectrum fungicidal activity mdpi.comnih.gov. For example, a series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl) acs.orgmdpi.comgoogle.comtriazolo[3,4-b] acs.orggoogle.comgoogle.comthiadizoles showed significant growth inhibition against various fungi nih.gov. The proposed mechanisms for the antifungal action of thiadiazole derivatives often involve the inhibition of crucial fungal enzymes. While the specific target for 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- is not definitively identified, related heterocyclic compounds are known to interfere with ergosterol biosynthesis, a vital component of fungal cell membranes.

| Potential Fungicidal Mechanisms of Thiadiazole Derivatives | Description |

| Enzyme Inhibition | May inhibit enzymes essential for fungal cell wall or membrane synthesis. |

| Systemic Acquired Resistance (SAR) | Can induce a state of heightened defense in the host plant, providing broad-spectrum protection against pathogens nih.gov. |

| Disruption of Cellular Processes | May interfere with mitochondrial respiration or other vital cellular functions in fungi. |

Pesticidal Activity: In the realm of insecticides, 1,2,3-thiadiazole derivatives have shown efficacy against various insect pests mdpi.com. The mode of action for some heterocyclic insecticides involves the modulation of insect nervous system targets. For instance, certain compounds act as agonists of muscarinic acetylcholine receptors, leading to overstimulation and subsequent insect mortality. It is hypothesized that 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- could exhibit pesticidal properties through a similar neurotoxic mechanism, although specific molecular docking and enzymatic studies are required for confirmation.

Catalysis and Organocatalysis Utilizing 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-

Currently, there is a lack of specific research detailing the application of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- as a catalyst or organocatalyst. The inherent electronic properties of the thiadiazole ring, featuring both electron-donating and electron-withdrawing capabilities depending on the substituents, suggest a potential for such applications. The sulfur and nitrogen heteroatoms could potentially act as coordination sites for metal catalysts or as active sites in organocatalytic transformations. Future research could explore its utility in reactions such as C-C bond formation, asymmetric synthesis, or polymerization.

Role in Advanced Chemical Synthesis (Reagents, Ligands)

The 3-methyl-1,2,4-thiadiazole core is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For example, the related compound 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) serves as a key intermediate in the synthesis of pharmaceuticals like fezolinetant google.comgoogle.combiosynth.com. This highlights the utility of the 3-methyl-1,2,4-thiadiazole scaffold in constructing molecules with specific biological targets.

The thione group in 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- offers a reactive handle for various chemical transformations. It can undergo S-alkylation, oxidation, or be used in coupling reactions to introduce the thiadiazole moiety into larger molecular frameworks.

| Potential Synthetic Applications | Description |

| Intermediate for Pharmaceuticals | The 3-methyl-1,2,4-thiadiazole core is a precursor for various bioactive molecules google.comgoogle.combiosynth.comevitachem.com. |

| Ligand in Coordination Chemistry | The nitrogen and sulfur atoms can coordinate with metal ions, making it a potential ligand for catalysis or materials science applications. |

| Building Block for Heterocycles | Can be used in cyclization reactions to form fused heterocyclic systems. |

While direct applications of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- as a reagent or ligand are not extensively reported, its structural features suggest it could be a versatile tool for synthetic chemists in creating novel compounds with diverse functionalities.

Future Prospects and Interdisciplinary Research Directions for 1,2,4 Thiadiazole 5 2h Thione, 3 Methyl

Integration with Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the design and discovery of novel compounds. nih.gov For derivatives of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-, these computational tools offer a pathway to accelerated development and optimization. In silico design and molecular docking studies are already being employed to predict the biological activities of thiadiazole derivatives, assessing their binding affinities with key biological targets. ajprd.comresearchgate.net

| AI/ML Application | Description | Potential Impact on 1,2,4-Thiadiazole (B1232254) Research |

| Virtual Screening | High-throughput computational screening of virtual libraries of compounds against biological targets. | Rapid identification of derivatives with high potential for specific biological activities. nih.gov |

| Predictive Modeling | Use of algorithms to predict properties like ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Early-stage elimination of candidates with unfavorable pharmacokinetic profiles, improving success rates. researchgate.net |

| Generative Design | AI models that can generate novel molecular structures with desired properties. | Creation of entirely new 1,2,4-thiadiazole scaffolds optimized for specific functions. github.io |

| Reaction Prediction | Predicting the outcomes and optimal conditions for chemical reactions. | Streamlining the synthesis of new derivatives and discovering novel synthetic routes. |

Exploration of Novel Synthetic Pathways and Mechanistic Discoveries

While established methods for the synthesis of thiadiazoles exist, the future lies in the development of more efficient, sustainable, and versatile synthetic strategies. frontiersin.org Research into novel pathways for creating the 1,2,4-thiadiazole scaffold is crucial for expanding the accessible chemical space for this compound and its derivatives.

Recent advancements in synthetic organic chemistry offer promising avenues. These include:

Catalytic Methods: The use of transition-metal catalysts or novel organocatalysts could provide milder and more selective routes to 1,2,4-thiadiazoles. springerprofessional.de For example, iodine-catalyzed oxidative dimerization of thioamides has been shown to be an environmentally friendly process for producing 3,5-disubstituted 1,2,4-thiadiazoles. rsc.org